molecular formula C18H18N2O2 B2452231 5-Ethyl-2-((8-quinolylamino)methylene)cyclohexane-1,3-dione CAS No. 1020251-82-4

5-Ethyl-2-((8-quinolylamino)methylene)cyclohexane-1,3-dione

Cat. No. B2452231
CAS RN: 1020251-82-4
M. Wt: 294.354
InChI Key: DEPDUWUGZNNJJO-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-((8-quinolylamino)methylene)cyclohexane-1,3-dione is a complex organic compound . It contains a total of 42 bonds, including 24 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 3 double bonds, 11 aromatic bonds, and 3 six-membered rings . The molecule consists of 40 atoms: 18 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple bonds and aromatic bonds. It contains 3 six-membered rings, which is a common feature in cycloalkanes .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Activity : Cyclohexane-1,3-dione derivatives, closely related to 5-Ethyl-2-((8-quinolylamino)methylene)cyclohexane-1,3-dione, have been synthesized and characterized for various biological activities (Jeyachandran, 2021).

  • Synthesis of Functionalized Intermediates : Research shows the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds, which are highly functionalized reactive intermediates for organic and heterocyclic compound synthesis (Fadeyi & Okoro, 2008).

  • Heterocycles Synthesis : Cyclohexan-1,3-dione derivatives are vital scaffolds for synthesizing heterocycles and natural products with diverse bioactivities, including anti-viral and anti-cancer properties (Sharma, Kumar, & Das, 2020).

  • Synthetic Approaches : Different methods for synthesizing cyclohexane-1,3-diones and their derivatives, crucial for producing various bioactive molecules, are documented (Sharma, Kumar, & Das, 2021).

Chemical Analysis and Properties

  • Raman and FT-IR Spectroscopy : The structural and vibrational properties of Meldrum’s acid derivative, related to this compound, have been analyzed using Raman and FT-IR spectroscopy and DFT calculations (Toledo et al., 2015).

Bioactivity and Pharmaceutical Applications

  • Cytotoxicity of Derived Compounds : Cyclohexane-1,3-dione has been used to develop anticancer compounds, showcasing the potential bioactivity of its derivatives (Shaaban, Kamel, & Milad, 2014).

  • N-confused Porphyrin Derivatives : Research on active methylene compounds, including cyclohexane-1,3-dione derivatives, has led to the development of N-confused porphyrin derivatives, indicating potential applications in various fields (Li et al., 2011).

properties

IUPAC Name

5-ethyl-3-hydroxy-2-(quinolin-8-yliminomethyl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-12-9-16(21)14(17(22)10-12)11-20-15-7-3-5-13-6-4-8-19-18(13)15/h3-8,11-12,21H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTJWVDOGMEDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=C(C(=O)C1)C=NC2=CC=CC3=C2N=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.